2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-3-thiol derivative featuring a cyclohexyl substituent at the 5-position of the triazole ring and a 3,4-dimethylphenyl acetamide moiety. Its molecular formula is C₁₉H₂₄N₅OS, with a molecular weight of approximately 378.5 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-12-8-9-15(10-13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRQESOBLRZSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 345.46 g/mol. The presence of the triazole ring and the sulfanyl group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N5OS |
| Molar Mass | 345.46 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to This compound have shown promising results in inhibiting cancer cell proliferation.
- In Vitro Studies : In vitro assays demonstrated that analogs of this compound displayed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values were reported to be in the range of 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways and inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies have shown that compounds with similar structural features possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the sulfanyl group enhances the interaction with bacterial cell membranes .
- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be as low as 12.5 µg/mL, showcasing its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and substituents on the phenyl ring significantly influence biological activity:
- Triazole Ring Modifications : Substitutions at the 5-position of the triazole ring enhance cytotoxicity.
- Phenyl Ring Substituents : Electron-donating groups such as methyl or methoxy at specific positions on the phenyl ring are associated with increased activity against cancer cells .
Case Study 1: Anticancer Activity in MCF7 Cells
A recent study evaluated the effect of This compound on MCF7 breast cancer cells. The results indicated:
- IC50 : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3 .
Case Study 2: Antibacterial Efficacy Against E. coli
In another study focusing on antibacterial properties:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibitions (PGIs) were reported as follows:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.88 |
This suggests that modifications to the triazole structure can enhance anticancer activity and may lead to the development of new therapeutic agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies indicate that it may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This property could make it valuable in treating inflammatory diseases .
Fungicidal Activity
Compounds derived from triazoles are known for their fungicidal properties. The triazole moiety in the compound can be leveraged to develop new fungicides that target specific fungal pathogens affecting crops. Research indicates that similar compounds have shown efficacy against various plant pathogens, suggesting a promising avenue for agricultural applications .
Case Studies
- Anticancer Studies : A study published in the ACS Omega journal explored the synthesis and biological evaluation of triazole derivatives, including those with similar structures to our compound. The findings indicated substantial anticancer activity against multiple cell lines, reinforcing the potential of triazole-based compounds in oncology .
- Inflammatory Disease Models : In silico studies have been conducted to evaluate the binding affinity of triazole derivatives to inflammatory mediators. These studies suggest that modifications to the triazole ring can enhance anti-inflammatory effects, making them candidates for further development in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Cyclohexyl vs. Aromatic/Electron-Deficient Groups
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): The furan-2-yl group introduces a planar, electron-rich heterocycle, reducing lipophilicity (cLogP ~1.8) compared to the cyclohexyl analog. Demonstrated anti-exudative activity (71% inhibition at 10 mg/kg vs. diclofenac sodium at 8 mg/kg) in carrageenan-induced edema models . The cyclohexyl analog may exhibit improved metabolic stability due to reduced enzymatic oxidation of the saturated ring.
Acetamide Moieties: Electronic and Steric Effects
3,4-Dimethylphenyl vs. Halogenated/Substituted Phenyl Groups
N-(3,4-Dichlorophenyl) analogs () :
- Chlorine atoms increase electronegativity, enhancing hydrogen bonding with targets (e.g., cyclooxygenase-2). However, they may elevate hepatotoxicity risks .
- 3,4-Dimethylphenyl in the target compound provides electron-donating methyl groups, balancing solubility (predicted aqueous solubility ~0.05 mg/mL) and moderate logP (~3.2) .
- N-(4-Phenoxyphenyl) derivatives (): Phenoxy groups extend conjugation, improving UV absorption (λmax ~270 nm) but reducing metabolic stability due to ether cleavage .
Pharmacological Activity Comparison
Physicochemical and Drug-Like Properties
- logP : Cyclohexyl substitution increases logP (~3.5) compared to furan (~1.8) or phenyl (~2.9) analogs .
- Solubility : Dimethylphenyl improves solubility (0.05 mg/mL) vs. dichlorophenyl (0.02 mg/mL) .
- Synthetic Accessibility : Cyclohexyl derivatives require multi-step synthesis (e.g., cyclization with cyclohexylcarboxaldehyde), while furan analogs are synthesized via simpler condensation .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Triazole Formation: Cyclohexyl-substituted triazole-thiol intermediates are synthesized via cyclization of hydrazides with thiocyanate derivatives under reflux in ethanol, followed by NaOH/HCl treatment .
Thioether Linkage: The thiol group reacts with 2-chloroacetonitrile in DMF/NaOH to form the acetamide-thioether bridge .
Final Coupling: The N-(3,4-dimethylphenyl)acetamide moiety is introduced via nucleophilic substitution or amidation under controlled pH and temperature .
Critical Parameters:
- Solvent Choice: Ethanol or DMF for solubility and reactivity.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Q2. Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: - and -NMR verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, triazole carbons at δ 150–160 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ calculated for CHNOS: 424.1785) .
- X-ray Crystallography: Resolves 3D conformation, highlighting hydrogen bonding between the triazole amino group and acetamide carbonyl .
Intermediate Research: Biological Activity Profiling
Q. Q3. How is the anti-exudative activity of this compound evaluated in preclinical models?
Methodological Answer:
- Formalin-Induced Edema Model (Rats): Administer 10 mg/kg of the compound intraperitoneally; measure paw volume at 0, 1, 3, and 6 hours post-formalin injection. Compare efficacy to diclofenac sodium (8 mg/kg) .
- Key Metrics:
- Edema Inhibition (%) : Calculated as (1 – (V/V)) × 100.
- Statistical Analysis: ANOVA with post-hoc Tukey test (p < 0.05) .
Q. Q4. What structural features enhance its antimicrobial activity?
Methodological Answer:
- Triazole Core: The 1,2,4-triazole ring chelates metal ions in microbial enzymes, disrupting function .
- Substituent Effects:
- Cyclohexyl Group: Enhances lipophilicity, improving membrane penetration (logP > 3.5) .
- 3,4-Dimethylphenyl: Steric bulk reduces off-target interactions, increasing selectivity .
Validation: Minimum inhibitory concentration (MIC) assays against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
Advanced Research: Mechanistic and Structural Studies
Q. Q5. How can computational modeling predict SAR for triazole-acetamide derivatives?
Methodological Answer:
- Docking Simulations (AutoDock Vina):
- Target Identification: Model interactions with COX-2 (PDB ID: 5KIR) or fungal CYP51 (PDB ID: 3JUS).
- Binding Affinity: The cyclohexyl group shows hydrophobic interactions with Val523 (COX-2), while the sulfanyl group hydrogen-bonds with Tyr355 .
- QSAR Models: Use descriptors like polar surface area (PSA < 90 Ų) and molar refractivity (MR = 85–95) to predict bioavailability .
Q. Q6. How do researchers address contradictions in biological activity data across analogs?
Methodological Answer:
-
Comparative SAR Tables:
Substituent (Position) Bioactivity (IC, µM) LogP Cyclohexyl (R1) 2.1 (COX-2) 3.7 Furan-2-yl (R1) 5.8 (COX-2) 2.9 -
Hypothesis Testing:
- If anti-inflammatory activity varies, test solubility (via shake-flask method) and metabolic stability (microsomal assays) to identify pharmacokinetic outliers .
Q. Q7. What in vivo models are suitable for evaluating neuroprotective potential?
Methodological Answer:
- Middle Cerebral Artery Occlusion (MCAO) in Mice:
- Dosage: 20 mg/kg, oral, pre- and post-ischemia.
- Outcome Measures: Infarct volume (TTC staining), neuroscore (24–72 h post-occlusion) .
- Mechanistic Follow-Up: Immunohistochemistry for GFAP (astrocyte activation) and TNF-α ELISA to assess neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
